![molecular formula C28H20N2O2 B12902938 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 61457-79-2](/img/structure/B12902938.png)
1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenyl group attached to the quinoxaline moiety, which is further connected to a phenoxyphenyl group through an ethanone linkage
Preparation Methods
The synthesis of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Aryne intermediates are highly reactive species that can be generated in situ from precursors such as trimethylsilyl phenyl trifluoromethanesulfonate and cesium fluoride. The reaction typically proceeds under mild conditions, resulting in high yields and broad substrate scope .
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be compared with other similar compounds, such as:
4-Phenoxyquinazoline: This compound shares a similar phenoxy group but has a quinazoline core instead of a quinoxaline core.
2-Phenoxyquinoxaline: This compound has a phenoxy group attached to the quinoxaline core but lacks the additional phenyl and ethanone groups.
2-Phenoxypyridine: This compound has a phenoxy group attached to a pyridine core, differing in the heterocyclic structure compared to quinoxaline.
The uniqueness of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
61457-79-2 |
|---|---|
Molecular Formula |
C28H20N2O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20N2O2/c1-19(31)20-11-15-23(16-12-20)32-24-17-13-22(14-18-24)28-27(21-7-3-2-4-8-21)29-25-9-5-6-10-26(25)30-28/h2-18H,1H3 |
InChI Key |
CFQPMICVGAJDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


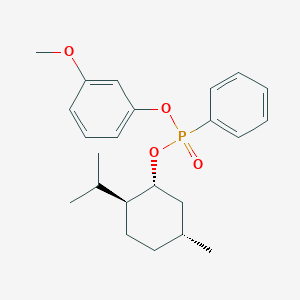
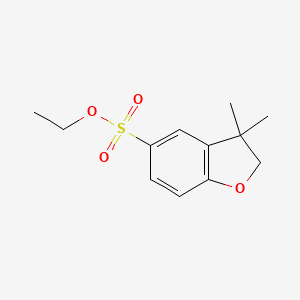
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
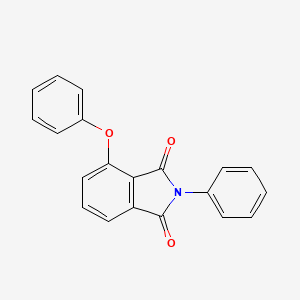
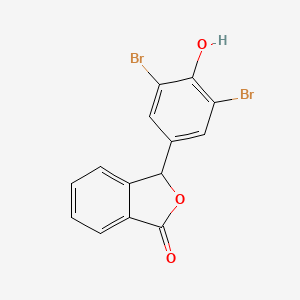
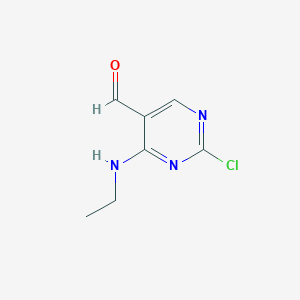
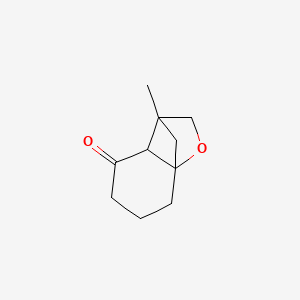
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
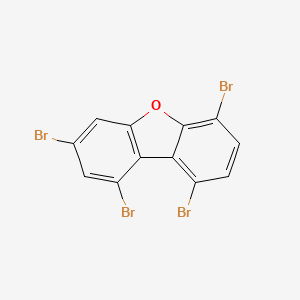

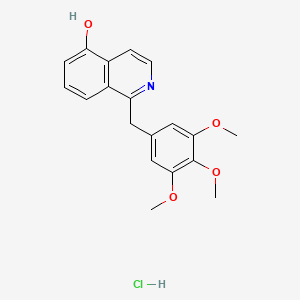


![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
